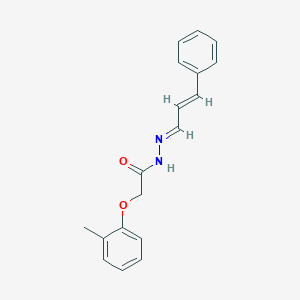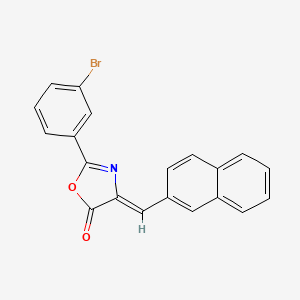![molecular formula C12H9N5O5 B11692586 N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)
N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)méthylidène]-1H-pyrazole-5-carbohydrazide est un composé organique complexe qui appartient à la classe des bases de Schiff. Les bases de Schiff sont caractérisées par la présence d'une double liaison carbone-azote avec l'atome d'azote lié à un groupe aryle ou alkyle.
Méthodes De Préparation
La synthèse de N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)méthylidène]-1H-pyrazole-5-carbohydrazide implique généralement la réaction de condensation entre le 6-nitro-1,3-benzodioxole-5-carbaldéhyde et le 1H-pyrazole-5-carbohydrazide. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol sous reflux. Le mélange réactionnel est chauffé pour faciliter la formation de la base de Schiff, et le produit est ensuite isolé par filtration et purifié par recristallisation .
Analyse Des Réactions Chimiques
N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)méthylidène]-1H-pyrazole-5-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation d'oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe nitro peut être remplacé par d'autres substituants en utilisant des réactifs et des conditions appropriés.
Applications de la recherche scientifique
N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)méthylidène]-1H-pyrazole-5-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'inhibiteur enzymatique et ses propriétés pharmacologiques, y compris ses activités antimicrobiennes et anticancéreuses.
Science des matériaux : Le composé est étudié pour son utilisation dans le développement de nouveaux matériaux avec des propriétés électroniques et optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)méthylidène]-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé se lie au site actif de la molécule cible, inhibant son activité et conduisant à l'effet biologique souhaité. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. It may also interact with cellular pathways involved in inflammation and cancer progression, modulating the expression of key proteins and enzymes .
Comparaison Avec Des Composés Similaires
N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)méthylidène]-1H-pyrazole-5-carbohydrazide peut être comparé à d'autres bases de Schiff et dérivés d'hydrazone. Des composés similaires incluent :
N'-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide : Connu pour sa similarité structurelle et ses activités biologiques potentielles.
N'-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide : Une autre base de Schiff avec des propriétés et des applications comparables.
La singularité de N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)méthylidène]-1H-pyrazole-5-carbohydrazide réside dans ses caractéristiques structurelles spécifiques, telles que la présence du groupe nitro et du fragment benzodioxole, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H9N5O5 |
|---|---|
Poids moléculaire |
303.23 g/mol |
Nom IUPAC |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H9N5O5/c18-12(8-1-2-13-15-8)16-14-5-7-3-10-11(22-6-21-10)4-9(7)17(19)20/h1-5H,6H2,(H,13,15)(H,16,18)/b14-5+ |
Clé InChI |
DHUIDJDCGJPBDQ-LHHJGKSTSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=NN3)[N+](=O)[O-] |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=NN3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile](/img/structure/B11692509.png)


![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
![1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11692541.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)

![3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
![Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B11692570.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11692579.png)
